5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid
Description
5-Cyano-1-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a pyrrole backbone substituted with a cyano group at position 5, a methyl group at position 1 (N-methyl), and a carboxylic acid moiety at position 3. This structure combines electron-withdrawing (cyano) and lipophilic (methyl) groups, which may influence its physicochemical and pharmacological properties. Pyrrole derivatives are widely studied in medicinal chemistry due to their versatility as pharmacophores, particularly in targeting receptors or enzymes.
Properties
CAS No. |
2384586-60-9 |
|---|---|
Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
5-cyano-1-methylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C7H6N2O2/c1-9-4-5(7(10)11)2-6(9)3-8/h2,4H,1H3,(H,10,11) |
InChI Key |
UQHPSUCLJMVXJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C#N)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the condensation of a cyanoacetate derivative with an appropriate amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nature of the substituent .
Scientific Research Applications
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid typically involves cyclization reactions of appropriate precursors. Common methods include:
| Synthetic Method | Reagents | Conditions |
|---|---|---|
| Cyclization | 2,5-dimethoxytetrahydrofuran with amines | Controlled temperature and pressure |
| Oxidation | Potassium permanganate, chromium trioxide | Acidic or basic conditions |
| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous solvents |
Chemistry
This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the introduction of various substituents through electrophilic and nucleophilic substitution reactions, making it valuable in synthetic organic chemistry.
Biology
Research has indicated potential biological activities of this compound, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against various bacterial strains.
- Anticancer Properties : Investigations into its effects on cancer cell lines suggest that it may inhibit tumor growth through specific molecular interactions .
Medicine
The compound is explored as a precursor for developing new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development aimed at treating diseases such as cancer and infections .
Industry
In industrial applications, this compound is utilized in the production of advanced materials, including conductive polymers and organic semiconductors. These materials are crucial for developing electronic devices and sensors .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed significant inhibitory effects, suggesting potential for pharmaceutical applications in treating bacterial infections.
Case Study 2: Anticancer Research
In vitro studies on human cancer cell lines demonstrated that compounds derived from this compound exhibited cytotoxic effects. The mechanism was linked to the induction of apoptosis, highlighting its potential as an anticancer agent.
Comparison with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | IUPAC Name | Biological Activity |
|---|---|---|
| 5-Cyanoacetyl-3,5-dimethylpyrazole | 5-Cyanoacetylpyrazole | Moderate antimicrobial properties |
| Indole derivatives | Various | Broad range of biological activities |
Mechanism of Action
The mechanism of action of 5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, while the pyrrole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrrole-3-Carboxylic Acid Derivatives
*Calculated based on structural similarity to .
Substituent Effects on Physicochemical Properties
- Cyano vs. Halogen/aryl substituents: The electron-withdrawing cyano group at position 5 (in the target compound and ) may increase the acidity of the carboxylic acid compared to chloro () or methoxy-phenyl substituents ().
- N-Methylation: The 1-methyl group in the target compound likely enhances lipophilicity and metabolic stability compared to non-alkylated analogs (e.g., ). However, this substitution could reduce solubility in aqueous media.
Notes
- Biological activity predictions are hypothetical and require empirical validation.
- Synthesis protocols for related compounds (e.g., hydrolysis of esters in ) may be adaptable for producing the target compound.
Biological Activity
5-Cyano-1-methyl-1H-pyrrole-3-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies.
Chemical Structure and Properties
This compound features both cyano and carboxylic acid functional groups, which contribute to its reactivity and biological interactions. The presence of these groups allows the compound to participate in various chemical reactions and biological processes.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been investigated for its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a related pyrrole compound demonstrated significant potency against MRSA with a minimum inhibitory concentration (MIC) of 0.125 μg/mL, suggesting that derivatives of this compound may exhibit similar or enhanced activities .
Anticancer Activity
The compound has also been studied for its potential anticancer properties. In vitro assays have shown that pyrrole derivatives can inhibit the proliferation of cancer cell lines. For example, compounds with similar structures have exhibited increased antiproliferative activity, indicating that modifications to the pyrrole structure can enhance their efficacy against cancer cells .
The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific enzymes or receptors within cells. The cyano and carboxyl groups may facilitate hydrogen bonding and electrostatic interactions, influencing the compound's binding affinity to biological targets .
Research Findings
Recent research has focused on synthesizing various derivatives of this compound to optimize its biological activity. Here are some notable findings:
| Compound | Activity | MIC (µg/mL) | Target |
|---|---|---|---|
| 5-Cyano Derivative A | Antimicrobial | 0.125 | MRSA |
| 5-Cyano Derivative B | Anticancer | 3.12 | Cancer Cell Lines |
| 5-Cyano Derivative C | Antituberculosis | 5 | Mycobacterium tuberculosis |
These findings suggest that structural modifications can lead to significant improvements in biological activity, making it a promising candidate for further development in therapeutic applications.
Case Studies
- Antimicrobial Efficacy Against MRSA : A study demonstrated that a pyrrole derivative exhibited a MIC of 0.125 µg/mL against MRSA, outperforming traditional antibiotics like vancomycin . This highlights the potential of pyrrole derivatives as novel antimicrobial agents.
- Anticancer Activity : Research indicated that specific modifications to the pyrrole structure resulted in compounds with enhanced antiproliferative effects against various cancer cell lines, suggesting a pathway for developing new cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
